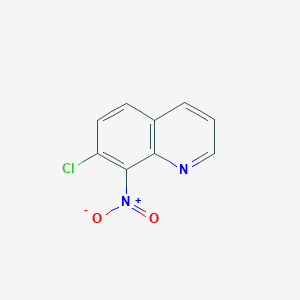

7-Chloro-8-nitroquinoline

描述

Significance of Quinoline (B57606) Derivatives as Chemical Scaffolds

The utility of quinoline and its derivatives is a well-established principle in chemical science. nih.govresearchgate.netrsc.orgresearchgate.netorientjchem.org The inherent structural features of the quinoline ring system, coupled with the vast potential for substitution, render it a molecule of immense interest.

The quinoline ring, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is classified as a "privileged structure" in medicinal chemistry. nih.govnih.govresearchgate.net This designation is attributed to its recurring presence in a multitude of biologically active compounds. researchgate.netorientjchem.org The aromatic nature and the presence of a nitrogen atom in the quinoline core allow for a variety of chemical interactions, making it a versatile building block in organic synthesis. researchgate.netnih.gov Its structural framework is found in numerous natural products, particularly alkaloids, and synthetic compounds with a broad spectrum of applications. researchgate.net The ability of the quinoline nucleus to serve as a scaffold for the development of new drugs has been a driving force in its continued investigation. nih.govorientjchem.org

The synthetic accessibility of quinolines further enhances their appeal. A variety of named reactions, such as the Skraup, Doebner-von Miller, and Combes syntheses, provide robust methods for the construction of the quinoline core, allowing for the generation of a diverse library of derivatives. iipseries.org This synthetic versatility has been instrumental in exploring the vast chemical space occupied by quinoline-based molecules. rsc.org

The true power of the quinoline scaffold lies in the ability to introduce a wide range of substituents at various positions around the ring system. nih.govacs.org These substitutions profoundly influence the electronic properties, steric profile, and ultimately, the function of the resulting molecule. orientjchem.org By strategically adding different functional groups, chemists can fine-tune the properties of quinoline derivatives to achieve desired outcomes, whether for biological activity or materials science applications. bloomtechz.combohrium.com

The introduction of substituents allows for the exploration of structure-activity relationships (SAR), a critical aspect of drug discovery and development. orientjchem.org For instance, the placement of halogen atoms, nitro groups, or other functionalities can dramatically alter the biological efficacy of a quinoline derivative. orientjchem.org This ability to create a vast array of substituted quinolines is essential for diversifying the chemical space available to researchers, leading to the discovery of novel compounds with unique properties. tandfonline.com

Quinoline Ring System as a Privileged Structure in Organic Synthesis and Beyond

Position of 7-Chloro-8-nitroquinoline within Halogenated and Nitrated Quinoline Research

Within the extensive family of quinoline derivatives, those bearing both halogen and nitro substituents represent a particularly interesting subclass. The compound this compound is a prime example of this type of molecule, and its study is informed by both historical precedent and current research interests.

The journey into the world of substituted quinolines began with the isolation of quinoline itself from coal tar in 1834. nih.gov The subsequent development of synthetic methods in the late 19th century paved the way for the systematic investigation of its derivatives. iipseries.org Early research into halogenated quinolines in the mid-20th century revealed that the introduction of halogens could significantly enhance the biological properties of the parent molecule.

In the contemporary research landscape, this compound and related compounds are of strategic importance. The presence of both a chloro and a nitro group on the quinoline scaffold creates a molecule with a unique electronic profile and reactivity. The electron-withdrawing nature of both substituents activates the quinoline ring towards certain chemical transformations. nih.gov

Modern research continues to explore the synthesis and properties of halogenated and nitrated quinolines. mdpi.comnih.gov For example, studies on the synthesis of 7-chloroquinoline (B30040) derivatives using modern techniques like ultrasound irradiation are ongoing. semanticscholar.org Furthermore, the development of new methods for the synthesis of substituted quinolines, including those with nitro groups, remains an active area of research. acs.orgnih.gov The compound 7-Chloro-2-methyl-8-nitroquinoline is commercially available, indicating its use as a building block in research. aksci.com

The strategic importance of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The chloro and nitro groups can be subjected to a variety of chemical modifications, allowing for the introduction of further diversity into the quinoline scaffold. This makes it a valuable tool for medicinal chemists and materials scientists seeking to develop new functional molecules.

Detailed Research Findings

The following table summarizes key research findings related to the synthesis and properties of relevant quinoline derivatives.

| Compound/Derivative Class | Key Research Finding | Significance |

| Quinoline | A "privileged structure" in medicinal chemistry due to its presence in many bioactive compounds. nih.govnih.govresearchgate.net | Establishes the foundational importance of the quinoline scaffold. |

| Substituted Quinolines | The introduction of substituents allows for the fine-tuning of chemical and biological properties. nih.govacs.orgorientjchem.org | Highlights the importance of derivatives in exploring chemical space. |

| Halogenated Quinolines | Halogenation can significantly enhance the biological activity of quinolines. | Provides context for the inclusion of a chlorine atom in the target molecule. |

| Nitroquinolines | Nitro groups are strong electron-withdrawing groups that activate the quinoline ring for certain reactions. nih.gov | Explains the influence of the nitro group on the reactivity of the target molecule. |

| 7-Chloroquinoline Derivatives | Can be synthesized using modern methods like ultrasound irradiation. semanticscholar.org | Demonstrates current interest in the synthesis of related compounds. |

| 7-Methyl-8-nitroquinoline (B1293703) | Can be selectively synthesized and serves as a key intermediate for further transformations. | Provides a specific example of the synthesis and utility of a related nitroquinoline. |

| Ethyl 7-chloro-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | A complex, multi-substituted quinoline that has been successfully synthesized. tandfonline.com | Shows the feasibility of creating quinolines with multiple halogen and nitro substituents. |

Structure

3D Structure

属性

IUPAC Name |

7-chloro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-4-3-6-2-1-5-11-8(6)9(7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRUOBCIEORMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Cl)[N+](=O)[O-])N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332694 | |

| Record name | 7-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71331-02-7 | |

| Record name | 7-Chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 7 Chloro 8 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the quinoline (B57606) ring, amplified by the presence of the nitro group, renders the compound susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions is a cornerstone of its chemistry, allowing for the strategic replacement of the chlorine atom.

The chlorine atom at the C-7 position serves as a leaving group and can be displaced by a variety of nucleophiles. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. Subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

Common nucleophiles used in these transformations include alkoxides (like sodium methoxide), amines, and thiols. For instance, reaction with an alkoxide, such as sodium methoxide (B1231860) (NaOCH₃), would lead to the formation of 7-methoxy-8-nitroquinoline. Similarly, reactions with amines or thiols can be employed to introduce nitrogen or sulfur-containing functional groups at the 7-position. The efficiency of these reactions often depends on the nucleophilicity of the attacking species and the reaction conditions, such as solvent and temperature. nih.gov

Table 1: Examples of SNAr Reactions on Chloro-Nitro Aromatic Systems Note: Data for closely related analogues is used to illustrate the expected reactivity of 7-chloro-8-nitroquinoline.

| Nucleophile | Leaving Group | Aromatic Substrate | Product | Conditions | Ref |

| Various Amines | -OCH₂CN | 8-Cyanomethoxy-5-nitroquinoline | 8-Amino-5-nitroquinolines | Microwave, 150 W, MeCN | researchgate.net |

| Ammonia | -Cl | 8-Chloro-5,7-dinitroquinoline | 8-Amino-5,7-dinitroquinoline | Sealed vessel, 160°C | clockss.org |

| Alkoxides | -Cl | General Nitrohaloarenes | Alkoxy Nitroarenes | Reflux conditions |

The high reactivity of the 7-chloro group towards nucleophilic attack is a direct consequence of the powerful electron-withdrawing nature of the adjacent nitro group at the C-8 position. masterorganicchemistry.com The nitro group activates the aromatic ring for nucleophilic substitution through both inductive and resonance effects.

Mechanism of Activation:

Stabilization of the Intermediate: During an SNAr reaction, the nucleophile adds to the ring to form a carbanionic intermediate (Meisenheimer complex). The ortho-nitro group is perfectly positioned to stabilize this intermediate by delocalizing the negative charge onto its oxygen atoms through resonance. masterorganicchemistry.comdoubtnut.com This stabilization lowers the activation energy of the reaction, thereby increasing the rate significantly. masterorganicchemistry.com

Positional Selectivity: The activating effect is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group. masterorganicchemistry.comquora.com In this compound, the nitro group is ortho to the chlorine, providing maximal activation for substitution at the C-7 position. This ensures high positional selectivity, with nucleophiles preferentially attacking C-7 over other positions on the quinoline ring. The presence of the nitro group makes the aromatic ring electron-poor, facilitating the attack by a nucleophile. doubtnut.com

Displacement of the 7-Chloro Group by Various Nucleophiles (e.g., Alkoxide Formation)

Reduction Chemistry of the Nitro Functionality

The nitro group of this compound is a key functional handle that can be readily transformed into an amino group, providing a gateway to a wide range of further chemical elaborations.

A crucial transformation is the selective reduction of the C-8 nitro group to an amino group while preserving the C-7 chloro substituent. This conversion yields 7-chloro-8-aminoquinoline, a valuable synthetic intermediate. chemicalbook.com This chemoselectivity can be achieved using various chemical reducing agents. Stannous chloride (tin(II) chloride, SnCl₂) in the presence of a strong acid like concentrated hydrochloric acid is a classic and effective method for this purpose. d-nb.infobeilstein-journals.org Other reagents, such as sodium sulfide (B99878) (Na₂S), have also been employed for the chemoselective reduction of one nitro group in dinitro systems, suggesting their potential applicability here. osi.lv

Table 2: Chemical Reduction Methods for Nitroquinolines

| Starting Material | Reducing Agent | Product | Yield | Reference |

| This compound | Not specified | 7-Chloro-8-aminoquinoline | Not specified | chemicalbook.com |

| 7-Amino-8-nitroquinoline | SnCl₂·2H₂O | 7,8-Diaminoquinoline | Not specified | d-nb.infobeilstein-journals.org |

| 5,7-Dinitro-8-hydroxyquinoline | Na₂S in H₂O/DMSO | 7-Amino-5-nitroquinolin-8-ol | Not specified | osi.lv |

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of nitro groups. tcichemicals.com This technique involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. For the reduction of this compound, heterogeneous catalysts such as palladium on charcoal (Pd/C) or Raney nickel are typically effective. d-nb.infobeilstein-journals.org

The reaction parameters must be carefully controlled to achieve the desired outcome. While hydrogenation of the nitro group can often be accomplished under mild conditions (e.g., room temperature and low H₂ pressure), more forcing conditions can lead to undesired side reactions. clockss.org Specifically, at elevated temperatures or pressures, the chlorine atom at C-7 can be removed via a process called hydrodehalogenation. For instance, one study on a related compound showed that catalytic hydrogenation at room temperature selectively reduced the nitro group, but at 60°C, hydrogenolysis of the chlorine atom also occurred. clockss.org

Table 3: Catalytic Hydrogenation Parameters and Outcomes

| Substrate | Catalyst | Temperature | Pressure | Outcome | Ref |

| 8-Amino-7-nitroquinoline | Raney Nickel | Not specified | Not specified | Reduction of nitro group | beilstein-journals.org |

| 7-Chloro-8-amino-nitroquinoline Intermediate | 5% Pd/C | Not specified | Not specified | Reduction of nitro group and dehalogenation | d-nb.infobeilstein-journals.org |

| 8-Chloro-7-nitroquinoline | 10% Pd/C | Room Temp. | Not specified | Selective nitro reduction | clockss.org |

| 8-Chloro-7-nitroquinoline | 10% Pd/C | 60 °C | Not specified | Nitro reduction and dehalogenation | clockss.org |

Selective Reduction to Aminoquinolines (e.g., 7-chloro-8-aminoquinoline)

Reactions Involving the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom allows it to participate in specific chemical reactions, most notably protonation and oxidation.

Under acidic conditions, the quinoline nitrogen acts as a base and is readily protonated to form a quinolinium salt. This protonation has a profound effect on the reactivity of the entire ring system. The resulting positive charge on the nitrogen atom further deactivates the ring towards electrophilic attack but enhances its susceptibility to nucleophilic attack. stackexchange.com

Furthermore, the quinoline nitrogen can be oxidized to form a quinoline N-oxide. This transformation is typically carried out using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). nih.gov The formation of the N-oxide modifies the electronic properties of the quinoline ring and can be a key step in the synthesis of more complex derivatives, for example, enabling subsequent chlorination at the C-2 position. nih.gov

Unusual Reactions with Nitrogen-Containing Reagents (e.g., Hydrazine)

While simple nucleophilic substitution is a common pathway for halo-nitroaromatic compounds, this compound can undergo more complex transformations with certain nitrogen-containing reagents like hydrazine (B178648). Literature has noted an "unusual reaction" between this compound and hydrazine. rsc.org While detailed specifics for the direct reaction are sparse, analogous reactions with similar compounds suggest that this likely involves a reductive cyclization pathway rather than a simple substitution of the chlorine atom.

For instance, the reaction of 7,8-dichloro-6-nitroquinolines with hydrazine hydrate (B1144303) has been shown to yield triazolo[4,5-g]quinoline-1-oxides. researchgate.net This type of reaction involves the hydrazine acting both as a reducing agent for the nitro group and as a nucleophile, leading to the formation of a new heterocyclic ring fused to the quinoline core. researchgate.net This is a departure from a straightforward nucleophilic aromatic substitution (SNAr) of the chlorine atom and represents a more complex, "unusual" transformation leading to polycyclic systems.

Other Derivatization Strategies

Beyond these unusual cyclizations, this compound is a versatile substrate for various derivatization strategies, primarily involving the interconversion of its existing functional groups and further substitution on the quinoline ring.

The two primary functional groups of this compound, the nitro group and the chloro group, serve as handles for a variety of chemical transformations.

The most common interconversion is the reduction of the 8-nitro group to an 8-amino group, yielding 7-chloro-8-aminoquinoline. This transformation is a critical step in the synthesis of various biologically active molecules. This reduction can be achieved under various conditions, with the choice of reagent sometimes influencing whether the chloro group remains intact. For example, catalytic hydrogenation can sometimes lead to the simultaneous removal of the chlorine atom (hydrogenolysis) depending on the catalyst and reaction conditions. nih.gov The use of tin(II) chloride (SnCl₂) in acidic media is a reliable method for the chemoselective reduction of the nitro group while preserving the chloro substituent. d-nb.infonih.govbeilstein-journals.org

Another key functional group interconversion is the nucleophilic substitution of the chlorine atom at the C7 position. This reaction is facilitated by the strong electron-withdrawing effect of the adjacent nitro group. Reagents such as sodium azide (B81097) can be used to replace the chlorine, forming 7-azido-8-nitroquinoline, which can then undergo further reactions like thermolysis to form furoxans or reduction to diamines. clockss.org

Table 1: Selected Methods for the Reduction of the Nitro Group in this compound and its Analogs

| Reagent(s) | Solvent(s) | Product | Notes | Citation(s) |

| Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl), Methanol (MeOH) | Aminoquinolines | Effective and predictable, tolerates other functional groups. | nih.gov |

| Tin(II) Chloride dihydrate (SnCl₂·2H₂O) | Concentrated HCl | 4-Chloro-7,8-diaminoquinoline | Used for reductive deselenation and nitro group reduction in related systems. | d-nb.infobeilstein-journals.org |

| Hydrazine hydrate, Raney Nickel | Not specified | 7,8-Diaminoquinoline | Used on 8-amino-7-nitroquinoline, implies prior conversion. | beilstein-journals.org |

| Catalytic Hydrogenation (H₂/Pd-C) | Methanol (MeOH) | 7,8-Diaminoquinoline hydrochloride | Hydrogenolysis of the chloro group can occur. | d-nb.infobeilstein-journals.org |

Further functionalization of the this compound ring is heavily influenced by the directing effects of the existing substituents.

Nucleophilic Substitution: The quinoline ring is activated towards nucleophilic attack due to the powerful electron-withdrawing nitro group. The primary site for nucleophilic aromatic substitution (SNAr) is the C7 position, where the chlorine atom is located. The ortho-nitro group provides strong activation for the displacement of the C7-chloro leaving group.

For reactions like Vicarious Nucleophilic Substitution (VNS) of hydrogen, where a nucleophile attacks a C-H bond, the substitution is generally directed to positions ortho or para to the nitro group. researchgate.net In 8-nitroquinolines, this would correspond to the C7 and C5 positions. researchgate.net Since C7 already bears a good leaving group (Cl), SNAr is the favored process at this position. Therefore, VNS reactions on this substrate would be expected to occur regioselectively at the C5 position, which is para to the nitro group and electronically activated.

Electrophilic Substitution: Electrophilic aromatic substitution on the this compound scaffold is generally disfavored. Both the nitro group and the chloro group are deactivating for electrophilic attack. Any potential electrophilic substitution would be predicted to occur on the benzenoid ring (positions C5 or C6), but would require harsh reaction conditions. smolecule.com The strong deactivation makes such transformations synthetically challenging.

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature, chemical databases, and patent repositories, detailed experimental spectroscopic data for the compound this compound is not available in the public domain. While the existence of the compound is confirmed through its CAS Registry Number (71331-02-7) and mentions in various chemical literature and patents, the specific data required for a complete spectroscopic characterization as outlined could not be located. thieme-connect.debldpharm.comgoogle.com.pg

References to the synthesis and use of this compound appear in several sources, including a Hungarian patent from 1986 and an article in the 1972 volume of Chemistry of Heterocyclic Compounds. scribd.comgoogle.com Additionally, related studies on other nitro- and chloro-substituted quinolines provide some context on the expected spectral characteristics. For instance, research on analogs like 2-methyl-7-chloro-8-nitroquinoline and various other nitroquinoline derivatives includes characterization by methods such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). nih.govgoogle.combrieflands.com

However, without access to the original experimental spectra (¹H NMR, ¹³C NMR, FTIR, FT-Raman, and MS) specifically for this compound, a scientifically accurate and detailed article focusing solely on this compound cannot be generated. The available information is insufficient to populate the requested structural analysis sections with the required level of detail and accuracy.

Therefore, the creation of an article on the "Spectroscopic Characterization and Structural Elucidation of this compound and its Analogs" that strictly adheres to the provided outline is not possible at this time due to the lack of specific data for the primary compound.

Spectroscopic Characterization and Structural Elucidation of 7 Chloro 8 Nitroquinoline and Its Analogs

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Properties

The electronic absorption spectra of quinoline (B57606) and its derivatives, including nitroquinolines, are of significant interest for understanding their electronic structure and potential applications in optoelectronics. researchgate.net The introduction of substituents like nitro and chloro groups into the quinoline ring system can significantly influence the chromophoric properties of the molecule. researchgate.netnih.gov

Studies on various nitroquinoline derivatives have shown that these compounds exhibit characteristic absorption bands in the UV-Vis region. researchgate.netnih.gov While specific UV-Vis absorption data for 7-Chloro-8-nitroquinoline is not extensively detailed in the provided search results, the electronic absorption properties of analogous compounds have been investigated. For instance, the UV-Vis absorption spectra of other nitroquinoline derivatives have been recorded to understand their electronic transitions. nih.gov Theoretical studies using time-dependent density functional theory (TD-DFT) have also been employed to calculate the electronic spectra of related quinoline derivatives, providing insights into their absorption maxima. eurjchem.com

The chromophoric properties are influenced by the electronic transitions within the molecule, which are affected by the nature and position of substituents on the quinoline core. The nitro group, being a strong electron-withdrawing group, and the chloro group, an electronegative atom, are expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the parent quinoline molecule. The solvent environment can also play a crucial role in the position and intensity of the absorption bands.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, purification, and purity assessment of synthetic compounds like this compound.

Application of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Separation and Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and powerful technique for the analysis of various organic compounds, including quinoline derivatives. sielc.comscience.govsemanticscholar.org In RP-HPLC, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. science.gov This allows for the effective separation of compounds based on their hydrophobicity.

The purity of this compound and its analogs can be determined using RP-HPLC. uni-muenchen.desigmaaldrich.com For instance, the purity of a related compound, 5-chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline, was successfully determined to be 99.4% by HPLC. semanticscholar.org The development of an RP-HPLC method involves optimizing several parameters to achieve good separation and peak resolution.

A typical isocratic RP-HPLC method for a related compound, 7-Chloro-8-quinolinol, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid. sielc.com For more complex separations, a gradient elution, where the mobile phase composition is changed over time, can be employed. researchgate.netscirp.org Key parameters that are optimized during method development include the mobile phase composition, flow rate, column temperature, and detection wavelength. science.govresearchgate.net

The following table provides a general overview of typical RP-HPLC conditions that could be adapted for the analysis of this compound, based on methods for similar compounds.

| Parameter | Typical Conditions |

| Stationary Phase | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Mixture of an organic solvent (e.g., Acetonitrile, Methanol) and an aqueous buffer (e.g., Water with Phosphoric Acid or Formic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV Detector (wavelength selected based on the compound's λmax) |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| This table presents generalized RP-HPLC conditions based on methods for analogous compounds. sielc.comscience.gov |

The retention time of the compound in the chromatogram is a characteristic feature under specific conditions and is used for its identification. The peak area is proportional to the concentration of the compound, allowing for quantitative analysis and purity assessment.

Computational and Theoretical Investigations of 7 Chloro 8 Nitroquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular structure and behavior.

Density Functional Theory (DFT) and Ab Initio Methods for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to predict the three-dimensional structure and electronic properties of molecules. Geometric optimization, a primary step in any computational analysis, involves finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure.

For 7-Chloro-8-nitroquinoline, these calculations would determine precise values for bond lengths (e.g., C-C, C-N, C-Cl, N-O), bond angles, and dihedral angles. This optimized geometry is crucial as it represents the foundational state of the molecule upon which all other properties are calculated. The electronic structure analysis would further provide insights into the distribution of electrons within the molecule, its dipole moment, and total energy. Although specific DFT studies on this compound are not present in the surveyed literature, such calculations are routine for characterizing new or unstudied compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the behavior of molecules upon interaction with light. It is particularly effective for calculating the properties of electronic excited states.

An application of TD-DFT to this compound would predict its electronic absorption spectrum, indicating the wavelengths of light the molecule absorbs most strongly (λmax). This analysis involves calculating the energies of vertical electronic transitions from the ground state to various excited states. The results, typically compared with experimental UV-Vis spectra, would help characterize the nature of these transitions (e.g., n → π* or π → π*). Currently, there are no published TD-DFT studies specifically detailing the excited state properties of this compound.

Electronic Properties and Reactivity Descriptors

Reactivity descriptors are theoretical indices derived from the electronic structure of a molecule that help predict its chemical behavior and reactive sites.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to attack by electrophiles) and positive potential (electron-poor, prone to attack by nucleophiles).

For this compound, an MEP map would be expected to show significant negative potential (typically colored red or yellow) around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline (B57606) ring, highlighting these as the primary sites for electrophilic interactions. Conversely, regions of positive potential (blue) would likely be located on the hydrogen atoms of the aromatic ring. No published MEP map for this compound is currently available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following table is for illustrative purposes only, as specific published data is unavailable.)

| Parameter | Energy (eV) |

| HOMO Energy | N/A |

| LUMO Energy | N/A |

| HOMO-LUMO Gap (ΔE) | N/A |

Fukui Functions and Local Reactivity Indices

Fukui functions are reactivity indicators derived from DFT that provide more detailed, atom-specific information about a molecule's reactivity than MEP maps. They identify which atoms within a molecule are most susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0).

By calculating the Fukui functions for this compound, one could precisely pinpoint the local reactive sites. For instance, these indices would quantify the reactivity of each carbon and nitrogen atom in the quinoline ring system, helping to predict the outcome of substitution reactions. This level of detailed analysis is essential for understanding reaction mechanisms and designing new synthetic pathways.

Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms of this compound (Note: The following table is for illustrative purposes only, as specific published data is unavailable.)

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

| C2 | N/A | N/A |

| C4 | N/A | N/A |

| C5 | N/A | N/A |

| C6 | N/A | N/A |

| N1 | N/A | N/A |

| N (nitro) | N/A | N/A |

Spectroscopic Property Prediction and Correlation

Computational chemistry offers powerful tools for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand electronic environments.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating the NMR magnetic shielding tensors. researchgate.net

For substituted quinolines, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to first optimize the molecular geometry before performing the GIAO calculations. dergipark.org.trresearchgate.net Studies on analogous compounds like 6-chloroquinoline (B1265530) show a strong correlation between the computed ¹H and ¹³C chemical shifts and the experimental values recorded in solvents like CDCl₃. researchgate.net

For this compound, one would expect the aromatic protons and carbons to show distinct shifts influenced by the electron-withdrawing effects of both the chloro and nitro groups. The proton on the carbon adjacent to the nitro group (at C-8) and the chloro group (at C-7) would be significantly deshielded, appearing at a lower field in the ¹H NMR spectrum. Similarly, the carbon atoms directly bonded to the chlorine and nitro substituents would exhibit characteristic downfield shifts in the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Chloroquinoline Analogs (Illustrative) Note: This table is illustrative, based on typical values for related structures, as specific experimental or fully calculated data for this compound is not available.

Theoretical vibrational analysis using DFT is crucial for assigning the bands observed in experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. Following geometric optimization, harmonic vibrational frequencies are calculated. These theoretical frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations in the computational method, improving the match with experimental data. dergipark.org.tr

The vibrational spectrum of this compound would be characterized by specific modes:

NO₂ Vibrations: Asymmetric and symmetric stretching modes of the nitro group are expected to appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-Cl Vibration: The C-Cl stretching mode typically appears as a strong band in the lower frequency region of the spectrum, generally between 600-800 cm⁻¹.

Quinoline Ring Vibrations: The C-H and C=C stretching vibrations of the aromatic quinoline ring system are expected in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Potential Energy Distribution (PED) analysis is often performed to provide a quantitative assignment of each vibrational mode to specific internal coordinates of the molecule. dergipark.org.tr

Table 2: Illustrative Vibrational Mode Assignments for this compound Note: Wavenumbers are typical ranges for the specified functional groups.

Theoretical Calculation of NMR Chemical Shifts

Analysis of Non-Covalent Interactions (NCI) and Intramolecular Interactions

Non-covalent interactions (NCIs) are dominant forces in chemistry, governing molecular recognition and self-assembly. encyclopedia.pub The NCI index is a computational tool used to identify and visualize weak interactions like hydrogen bonds, van der Waals forces, and steric repulsion based on the electron density (ρ) and its reduced density gradient (s). chemtools.org

In this compound, NCI analysis would be particularly insightful for visualizing intramolecular interactions. A 3D NCI plot would likely reveal a region of steric repulsion (often colored red) between the adjacent chloro and nitro groups due to their proximity and steric bulk. Furthermore, weak van der Waals interactions (colored green) would be visible across the planar quinoline ring system. chemtools.orgrsc.org This analysis helps to understand the molecule's preferred conformation and its internal electronic and steric strains.

Solvent Effects on Electronic and Spectroscopic Characteristics

The surrounding solvent can significantly influence a molecule's properties. Computational models like the Polarizable Continuum Model (PCM) or the Integral Equation Formalism variant (IEFPCM) are used to simulate these effects. colab.ws These models treat the solvent as a continuous medium with a specific dielectric constant.

Studies on similar quinoline derivatives show that increasing solvent polarity can lead to a bathochromic (red) shift in the electronic absorption spectra (UV-Vis). bohrium.com This is often due to the stabilization of a more polar excited state relative to the ground state. By performing TD-DFT calculations in different simulated solvents (e.g., gas phase, ethanol (B145695), DMSO), researchers can predict how properties like the HOMO-LUMO energy gap, dipole moment, and absorption wavelengths change, providing insights into solvatochromism. dergipark.org.trbohrium.com For this compound, its significant ground-state dipole moment would be expected to increase in polar solvents, affecting its solubility and intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While DFT calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. doi.org MD simulations are used to study the conformational stability of molecules and their interactions with their environment, such as a solvent or a biological receptor. nih.govarabjchem.org

For a relatively rigid molecule like this compound, MD simulations would be valuable for several purposes:

Conformational Stability: To confirm the stability of the planar conformation predicted by DFT and to observe the vibrational motions of the substituents.

Solvation Structure: To analyze the specific arrangement of solvent molecules (e.g., water) around the solute, identifying preferential interaction sites like the nitro group's oxygen atoms.

Binding Stability: In drug design studies, MD simulations are essential to assess the stability of a ligand-protein complex over time, calculating parameters like the Root Mean Square Deviation (RMSD) to see how much the ligand's position fluctuates within the binding pocket. researchgate.netnih.gov

These simulations provide a bridge between theoretical single-molecule properties and the compound's behavior in a realistic, fluctuating environment. nih.gov

Table of Mentioned Compounds

Strategic Applications of 7 Chloro 8 Nitroquinoline in Advanced Chemical Synthesis and Research

Key Intermediate in the Synthesis of Complex Polyheterocyclic Systems

7-Chloro-8-nitroquinoline serves as a pivotal precursor in the elaboration of more complex molecular architectures, particularly those containing multiple heterocyclic rings. Its strategic substitution pattern, featuring both an electrophilic nitro group and a displaceable chloro group on the quinoline (B57606) core, allows for a variety of subsequent chemical transformations.

Precursor for Diaminoquinolines and Fused Nitrogen Heterocycles

A significant application of this compound lies in its conversion to diaminoquinolines, which are themselves valuable building blocks for fused nitrogen heterocycles. beilstein-journals.orgd-nb.info The synthesis of 7,8-diaminoquinoline often proceeds through a multi-step sequence starting from 3-chloroaniline. This involves a Skraup reaction to form 7-chloroquinoline (B30040), followed by nitration to introduce the nitro group at the 8-position. Subsequent replacement of the chlorine atom with an amino group and reduction of the nitro group yields the desired 7,8-diaminoquinoline. beilstein-journals.orgd-nb.info

The resulting o-diaminoquinolines are crucial intermediates for constructing a variety of fused heterocyclic systems. beilstein-journals.orgd-nb.info These systems are of interest due to their potential biological activities and inclusion in compounds like food-borne carcinogens. d-nb.info For instance, 7,8-diaminoquinoline hydrochloride has been successfully used as a starting material for condensed nitrogen heterocycles. beilstein-journals.orgd-nb.info The reduction of the nitro group in a related compound, 8-chloro-6,7-diaminoquinoline, can be controlled by temperature. Catalytic hydrogenation at room temperature selectively yields the diamine, while at a higher temperature (60°C), hydrogenolysis of the chlorine atom at the 8-position also occurs. clockss.org

The reactivity of the chlorine atom ortho to the nitro group is a key feature that is exploited in these syntheses. clockss.org This strategic placement facilitates nucleophilic substitution reactions, enabling the introduction of various functionalities.

Building Block for Quinolines with Diverse Substitution Patterns

The this compound scaffold is a versatile platform for creating quinolines with a wide array of substituents. nih.gov The presence of the chloro and nitro groups allows for regioselective modifications. For example, the nitro group can be reduced to an amine, which can then be further functionalized. nih.gov Similarly, the chlorine atom can be displaced by various nucleophiles to introduce different groups at the 7-position. scholaris.ca

This versatility is demonstrated in the synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines. scholaris.ca In these syntheses, the chloro group at the 7-position can be effectively substituted by amino alcohols. scholaris.ca This approach, however, has limitations as ketone and nitro functionalities were found to be incompatible with the coupling conditions, whereas electron-donating amino and dimethylamino substituents were tolerated. scholaris.ca

The ability to introduce a variety of substituents onto the quinoline core makes this compound a valuable starting material for generating libraries of compounds with diverse chemical properties. nih.gov

Table 1: Selected Reactions of this compound Derivatives

| Starting Material | Reagent(s) | Product(s) | Research Focus |

| 7-Chloroquinoline | Nitration | This compound | Intermediate for diaminoquinolines beilstein-journals.orgd-nb.info |

| This compound | Nucleophilic substitution (e.g., with amino alcohols) | 7-substituted-8-nitroquinolines | Building block for diverse quinolines scholaris.ca |

| 8-Chloro-6,7-diaminoquinoline | Catalytic hydrogenation (room temp.) | 6,7-Diaminoquinoline | Selective reduction clockss.org |

| 8-Chloro-6,7-diaminoquinoline | Catalytic hydrogenation (60°C) | 6,7-Diamino-8-chloroquinoline | Reduction and hydrogenolysis clockss.org |

Contribution to Compound Library Synthesis for Chemical Biology

The adaptable chemistry of this compound makes it a valuable tool for the synthesis of compound libraries for chemical biology research. nih.gov By systematically modifying the quinoline core through reactions at the 7- and 8-positions, a large number of distinct molecules can be generated from a single starting scaffold.

These libraries of quinoline derivatives can then be screened for various biological activities, aiding in the discovery of new chemical probes and potential drug leads. nih.gov The synthesis of quinolinequinone derivatives, for example, has been explored for their cytotoxic properties against cancer cells. nih.gov The generation of a series of 2- and 8-substituted 4-amino-7-chloroquinolines represents the creation of a compound library for further biological evaluation. scholaris.ca

Investigational Chemical Probes for In Vitro Studies

The unique electronic and structural features of this compound and its derivatives make them suitable for use as investigational chemical probes in in vitro studies.

Role in Studies of Ligand-Protein Interactions (General)

Quinoline-based compounds, including those derived from this compound, are known to interact with a variety of biological macromolecules, including proteins. nih.gov While direct studies on this compound's role in ligand-protein interactions are not extensively detailed in the provided context, the broader class of quinoline derivatives is frequently used for this purpose. For example, clioquinol, a related 8-hydroxyquinoline, and its analogues have been studied for their interactions and cytotoxicity in cancer cells. nih.gov The structural modifications enabled by the this compound core allow for the synthesis of tailored ligands to probe the binding pockets of specific proteins. The development of a photoaffinity probe from a chloroquine (B1663885) derivative, which shares the quinoline core, highlights the utility of these scaffolds in studying ligand-target interactions.

Future Research Directions and Perspectives on 7 Chloro 8 Nitroquinoline Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The creation of new synthetic routes that are both efficient and selective is a cornerstone of modern organic chemistry. For 7-chloro-8-nitroquinoline and its derivatives, future efforts will likely concentrate on overcoming existing limitations and expanding the synthetic toolkit.

The precise control of reactivity at specific positions of the quinoline (B57606) core is a formidable challenge due to the presence of multiple reactive sites. Future research must prioritize the development of methods that can predictably functionalize the this compound scaffold.

A primary area of focus will be the expansion of transition-metal-catalyzed C–H activation strategies. mdpi.com These methods offer an atom- and step-economical approach to forming new bonds without the need for pre-functionalized substrates. mdpi.com Research should aim to identify new catalyst systems (e.g., based on palladium, rhodium, or copper) that can selectively target the various C-H bonds on the quinoline ring, even in the presence of the deactivating nitro group and the chloro substituent. mdpi.comacs.org For instance, the development of directing groups that can be temporarily installed to guide a metal catalyst to a specific C-H bond and then subsequently removed represents a promising avenue.

Furthermore, base-controlled regioselective functionalization presents a complementary approach. Studies have shown that different metal amides can direct metalation to different positions on the quinoline ring. researchgate.net Future work could explore how a systematic variation of lithium-zinc or lithium-magnesium amide bases could selectively deprotonate and functionalize the C-2, C-3, or other positions of the this compound core. researchgate.net Another powerful technique for selective amination is the Vicarious Nucleophilic Substitution of Hydrogen (VNS), which could be further explored for introducing nitrogen-based functional groups at positions activated by the nitro group. nih.govresearchgate.net

Table 1: Comparison of Potential Regioselective Functionalization Strategies

| Methodology | Key Principle | Potential Target Site(s) | Future Research Goal | Reference |

|---|---|---|---|---|

| Transition-Metal C-H Activation | Catalyst-directed cleavage and functionalization of a C-H bond. | C-2, C-4, C-5 | Develop catalysts tolerant to the nitro group; design novel directing groups for enhanced selectivity. | mdpi.comacs.org |

| Base-Controlled Metalation | Use of mixed-metal amide bases to achieve regioselective deprotonation. | C-2, C-3, C-8 | Systematically screen Li-Zn and Li-Mg amide bases to map their selectivity on the this compound scaffold. | researchgate.net |

| Vicarious Nucleophilic Substitution (VNS) | Nucleophilic substitution of hydrogen activated by an electron-withdrawing group. | Positions ortho/para to the nitro group (e.g., C-7, C-5) | Expand the scope of nucleophiles and optimize conditions for VNS reactions on the chloro-substituted nitroquinoline core. | nih.govresearchgate.net |

Traditional synthetic methods often rely on harsh reagents, toxic solvents, and high energy consumption. ijpsjournal.com A critical future direction is the alignment of this compound synthesis with the principles of green chemistry. ijsetpub.com

Photocatalysis using visible light is a particularly promising green technology. rsc.orgmdpi.com This approach enables chemical transformations under mild conditions, often using ambient temperature and low catalyst loadings. rsc.orgrsc.org Research should focus on developing photocatalytic cycles for the synthesis and functionalization of the quinoline core, potentially through oxidative annulation or Povarov-type reactions, adapted for the specific electronic properties of this compound. mdpi.comrsc.orgacs.org

The use of alternative energy sources like microwave irradiation can also contribute to more sustainable protocols by dramatically reducing reaction times and improving yields. chemicalbook.comtandfonline.com Additionally, the development of syntheses in environmentally benign solvents, such as water or bio-derived solvents, or under solvent-free conditions, would significantly reduce the environmental footprint of these processes. ijpsjournal.comnih.gov One patented method, for example, uses oxygen as a clean oxidant to convert 7-chloro-8-methylquinoline (B132762) into its corresponding carboxylic acid, avoiding the generation of acidic waste. google.com Extending such principles to the synthesis and modification of this compound is a key objective.

Table 2: Green Chemistry Approaches for Quinoline Synthesis

| Green Protocol | Advantages | Applicability to this compound | Reference |

|---|---|---|---|

| Visible-Light Photocatalysis | Mild conditions, low energy use, high atom economy, reagent-free potential. | Could be used for cyclization to form the quinoline core or for subsequent functionalization reactions. | rsc.orgrsc.orgacs.org |

| Microwave-Assisted Synthesis | Rapid heating, significantly reduced reaction times, often improved yields. | Applicable to key steps such as cyclization or nucleophilic substitution. | chemicalbook.comtandfonline.com |

| Use of Benign Oxidants/Catalysts | Reduces hazardous waste (e.g., using O2 instead of heavy metal oxidants); uses renewable catalysts like formic acid. | Development of aerobic oxidation and green catalytic cycles for synthesis and modification. | ijpsjournal.comgoogle.com |

| Nanocatalysis | High surface area leads to high efficiency, reusability, and often milder reaction conditions. | Design of nanocatalysts for efficient Skraup, Doebner-von Miller, or Friedländer syntheses of the quinoline precursor. | acs.org |

Design of Chemo- and Regioselective Synthesis Strategies

Deeper Mechanistic Understanding of this compound Reactivity

A thorough understanding of reaction mechanisms is essential for optimizing existing transformations and designing new ones. For this compound, this involves a detailed investigation of the energetic pathways and the transient species that govern its chemical behavior.

Currently, there is a scarcity of detailed kinetic and thermodynamic data for reactions involving this compound. Future research should involve systematic studies to determine the rate laws, activation energies, and thermodynamic parameters for its key transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling.

For example, in C-H activation reactions, kinetic isotope effect (KIE) studies could determine whether C-H bond cleavage is the rate-limiting step. mdpi.com This information is crucial for catalyst optimization. Understanding the thermodynamics will help predict reaction feasibility and equilibrium positions, allowing for the rational selection of conditions to maximize product yield. These fundamental studies provide the data needed to move from empirical, trial-and-error optimization to a more predictive, mechanism-based approach.

Many reactions proceed through short-lived, high-energy intermediates and transition states that are not directly observable under normal conditions. solubilityofthings.comlumenlearning.com Identifying these fleeting species is key to understanding a reaction's pathway. Future research should employ a combination of advanced spectroscopic techniques (e.g., low-temperature NMR, time-resolved spectroscopy) and computational chemistry (DFT calculations) to characterize the intermediates and transition states in this compound chemistry.

For instance, in photocatalytic reactions, it would be valuable to identify the nature of the radical ion intermediates, such as the radical cation that may form upon single-electron transfer (SET) from the quinoline substrate. mdpi.com In transition-metal-catalyzed C-H activation, the structure and stability of the key metallacycle intermediate dictates the reaction's outcome and regioselectivity. acs.org Elucidating the precise structure of these intermediates, as well as the transition states leading to and from them, will provide invaluable insight for controlling reaction pathways and designing more efficient catalysts. researchgate.netsolubilityofthings.com

Kinetic and Thermodynamic Studies of Key Transformations

Integration with Automated Synthesis and Flow Chemistry Platforms

The translation of synthetic protocols from the research lab to larger-scale production requires robust and scalable technologies. Automated synthesis and continuous flow chemistry offer significant advantages in this regard, including improved safety, reproducibility, and efficiency. researchgate.net

Future research should focus on adapting the synthesis of this compound and its derivatives to flow chemistry platforms. beilstein-journals.org A continuous flow process could telescope multiple reaction steps—such as nitration, chlorination, and subsequent functionalization—into a single, uninterrupted sequence, minimizing manual handling and purification of intermediates. researchgate.net Flow reactors provide superior control over reaction parameters like temperature and mixing, which is particularly important for highly exothermic or fast reactions. ijsetpub.com The integration of in-line purification and analysis would further streamline the process. The development of automated platforms, where reaction conditions can be rapidly screened and optimized by a computer algorithm, will accelerate the discovery of new derivatives and novel reaction pathways. researchgate.netbeilstein-journals.org

Advanced Theoretical Modeling for Predictive Capabilities in Quinoline Design

The future of quinoline chemistry is increasingly intertwined with the power of computational science. Advanced theoretical modeling offers a pathway to expedite the discovery and optimization of novel quinoline-based compounds by providing deep insights into their electronic structure, reactivity, and potential interactions. For a scaffold like this compound, these in silico techniques are invaluable for predicting the properties of its derivatives before undertaking complex and resource-intensive laboratory synthesis.

Furthermore, these theoretical models can simulate reaction pathways, predict the feasibility of certain chemical transformations, and identify the most likely sites for nucleophilic or electrophilic attack. researchgate.net For this compound, the electron-withdrawing nature of the nitro group at the C-8 position significantly influences the reactivity of the entire ring system, particularly facilitating nucleophilic substitutions at the C-7 position. researchgate.net Theoretical models can precisely quantify this influence, guiding the rational design of new synthetic routes.

Computational Design of Novel Quinoline Derivatives with Tailored Properties

The true power of advanced theoretical modeling lies in its application to the computational design of novel quinoline derivatives with specific, tailored properties. By starting with the this compound framework, researchers can systematically introduce a wide array of functional groups in silico and calculate the resulting properties of each new virtual compound. This approach is significantly more efficient than traditional trial-and-error synthesis.

For example, in the field of materials science, computational tools can predict the potential of a derivative to act as a corrosion inhibitor. researchgate.net Quantum chemical descriptors can be calculated for a series of virtual derivatives to screen for candidates with optimal characteristics for adsorbing onto a metal surface. researchgate.net In a similar vein, for applications in electronics, theoretical models can predict the charge transport properties and emission spectra of new derivatives, identifying promising candidates for use in organic light-emitting diodes (OLEDs) or organic semiconductors. smolecule.com

Molecular docking simulations represent another crucial computational tool, especially in fields like medicinal chemistry or sensor design. researchgate.netresearchgate.net These simulations can predict how a designed this compound derivative might bind to a specific biological target, such as an enzyme or receptor. researchgate.net By analyzing the binding energies and interaction modes, chemists can prioritize the synthesis of compounds with the highest predicted affinity and desired activity.

The table below illustrates key quantum chemical descriptors that are typically calculated in the computational design of quinoline derivatives and their significance in predicting molecular properties. researchgate.net

| Descriptor | Symbol | Significance in Molecular Design |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Relates to the ability to donate electrons; higher values indicate better donation capability. |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Relates to the ability to accept electrons; lower values indicate better acceptance capability. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability; a small gap suggests higher reactivity. |

| Chemical Hardness | η | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness | σ | The reciprocal of hardness; soft molecules are more polarizable and reactive. researchgate.net |

| Electronegativity | χ | Describes the power of an atom or molecule to attract electrons. |

| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. |

| Nucleophilicity Index | ɛ | Measures the propensity of a species to donate electrons. |

By leveraging these predictive models, the design process becomes a rational, targeted endeavor, significantly accelerating the development of new quinoline derivatives based on the this compound scaffold.

Expansion of its Role in the Construction of Functional Organic Materials

The unique electronic and structural characteristics of the quinoline ring system make it an attractive building block for a variety of functional organic materials. The this compound scaffold, with its distinct substitution pattern, offers a versatile platform for developing next-generation materials with applications in electronics, optics, and sensor technology.

The presence of both an electron-withdrawing nitro group and a reactive chloro group allows for extensive chemical modification, enabling the fine-tuning of the molecule's properties. This tunability is essential for creating materials with specific functionalities. For instance, related halogenated nitroquinoline compounds are being explored for their potential in developing organic semiconductors and light-emitting diodes (LEDs). smolecule.com The inherent properties of the quinoline core, combined with the electronic influence of its substituents, can be harnessed to create materials with desirable charge transport characteristics and luminescence.

Derivatives of this compound could be synthesized to form conjugated polymers or small molecules that self-assemble into highly ordered structures. These ordered assemblies are crucial for efficient charge transport in organic field-effect transistors (OFETs) and for enhancing the performance of organic photovoltaic (OPV) cells. The nitro and chloro groups can be used as synthetic handles to attach other functional moieties, such as electron-donating groups or polymerizable units, to construct complex molecular architectures.

The table below outlines potential applications of this compound derivatives in functional organic materials and the key properties required for each application.

| Application Area | Material Type | Desired Properties Derived from this compound |

| Organic Electronics | Organic Semiconductors, Organic Light-Emitting Diodes (OLEDs) smolecule.com | Tunable HOMO/LUMO levels, good charge carrier mobility, high thermal stability, luminescence. |

| Photonics | Nonlinear Optical (NLO) Materials | High molecular hyperpolarizability, asymmetric charge distribution. |

| Sensing | Chemosensors | Specific binding sites for analytes (ions, molecules), observable changes in optical or electronic properties upon binding. |

| Catalysis | Ligands for Metal Catalysts | Coordination sites for metal ions, electronic tunability to influence catalytic activity and selectivity. |

Future research will likely focus on synthesizing novel oligomers and polymers incorporating the this compound unit. By carefully designing the molecular structure through a combination of theoretical modeling and targeted synthesis, it will be possible to expand the role of this versatile chemical compound in the creation of advanced functional materials with tailored, high-performance characteristics.

常见问题

Q. What are the standard synthetic routes for preparing 7-chloro-8-nitroquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nitration and halogenation steps starting from quinoline derivatives. For example:

Nitration : Introduce the nitro group at the 8-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions like over-nitration .

Chlorination : Electrophilic substitution at the 7-position using Cl₂ gas or chlorinating agents (e.g., POCl₃) in inert solvents like dichloromethane .

- Key Variables :

- Temperature control during nitration prevents decomposition.

- Solvent polarity affects regioselectivity; polar aprotic solvents favor nitro group positioning .

- Yield Optimization :

| Step | Yield Range | Purity (HPLC) | Reference |

|---|---|---|---|

| Nitration | 60–75% | >90% | |

| Chlorination | 70–85% | >95% |

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group deshields adjacent protons, δ ~8.5–9.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 223.01 (C₉H₅ClN₂O₂) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for biological assays) .

Q. What preliminary biological screening assays are appropriate for evaluating this compound?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on human fibroblasts (IC₅₀ determination) .

- Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and solvent-only blanks .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:

Electrostatic Potential Maps : Identify electrophilic/nucleophilic sites for reaction planning .

HOMO-LUMO Gaps : Correlate with experimental redox behavior (e.g., nitro group reduction potentials) .

- Validation : Compare computed IR spectra with experimental data (e.g., nitro stretching ~1520 cm⁻¹) .

- Table : Computational vs. Experimental Data

| Property | DFT (B3LYP) | Experimental |

|---|---|---|

| HOMO (eV) | -6.2 | -6.1 (Cyclic Voltammetry) |

| LUMO (eV) | -1.8 | -1.7 |

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Methodological Answer :

- Data Triangulation :

Replicate Assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

ROS Detection : Quantify reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA) to confirm oxidative stress mechanisms .

Metabolite Profiling : LC-MS to identify degradation products that may alter activity .

- Case Study : Discrepancies in IC₅₀ values may arise from intracellular glutathione (GSH) levels; measure GSH depletion via Ellman’s assay .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) in polar solvents (DMF/H₂O) .

- Directing Groups : Introduce temporary groups (e.g., -B(OH)₂ at the 3-position) to steer coupling to the 4-position .

- Table : Reaction Optimization

| Catalyst | Yield (%) | Selectivity (4-/6-) |

|---|---|---|

| Pd(PPh₃)₄ | 45 | 3:1 |

| PdCl₂(dppf) | 68 | 5:1 |

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for halogenation to avoid hydrolysis .

- Data Analysis : Use multivariate statistics (ANOVA) for biological replicates to address variability .

- Safety : Nitration reactions require explosion-proof equipment due to exothermicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。